N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Description
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is tyrosinase , a copper-containing enzyme widely distributed in nature . Tyrosinase plays a crucial role in the biosynthesis of melanin, catalyzing the oxidation of l-tyrosine to l-dopa and the subsequent oxidation of l-dopa to dopaquinone .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It interacts with histidine groups that play crucial roles in the catalytic pocket of the enzyme . This interaction prevents the enzyme from catalyzing its normal reactions, thereby inhibiting the production of melanin.
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting the action of tyrosinase . This results in a decrease in the production of melanin, which can lead to a reduction in hyperpigmentation disorders.
Result of Action
The primary molecular effect of this compound is the inhibition of tyrosinase, leading to a decrease in melanin production This can result in a reduction in hyperpigmentation disorders
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-14-13-16(23(26)27)7-8-17(14)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTACQFJYJAPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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